3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid
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Overview
Description
3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid is a chemical compound with a complex structure that includes an amino group, a dimethylamino group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid typically involves multiple steps, starting with the formation of the pyrazine ring. One common method is the condensation of appropriate diketones with hydrazine to form the pyrazine core, followed by subsequent functional group modifications to introduce the amino and dimethylamino groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide (NaOH) are typically employed.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Alkylated products
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid may be used to study enzyme interactions and protein binding. Its structural similarity to naturally occurring compounds can make it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
Comparison with Similar Compounds
3-Amino-6-(dimethylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
3-Amino-6-(dimethylamino)-1-(4-methylphenyl)-1H,4H-pyrazolo[3,4-d][1,3]oxazin-4-one
Uniqueness: 3-Amino-6-(dimethylamino)-2-pyrazinecarboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H10N4O2 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-amino-6-(dimethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N4O2/c1-11(2)4-3-9-6(8)5(10-4)7(12)13/h3H,1-2H3,(H2,8,9)(H,12,13) |
InChI Key |
JNTIKMQUKANYHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
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